Product packaging for 2-(3,4-Dihydroxyphenyl)valeramide, (S)-(Cat. No.:CAS No. 117406-76-5)

2-(3,4-Dihydroxyphenyl)valeramide, (S)-

Cat. No.: B049407
CAS No.: 117406-76-5
M. Wt: 209.24 g/mol
InChI Key: GDXQWRJYXZXWMT-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of the Compound within Relevant Chemical Space

The chemical structure of 2-(3,4-Dihydroxyphenyl)valeramide, (S)- positions it at the intersection of several important classes of organic compounds. The defining features are the 3,4-dihydroxyphenyl group, commonly known as a catechol, and the valeramide side chain. This combination of a catechol moiety and an amide group is characteristic of a broad range of biologically active molecules.

The catechol motif is a well-known pharmacophore present in many endogenous neurotransmitters, such as dopamine (B1211576), norepinephrine, and epinephrine. wikipedia.org Its ability to participate in hydrogen bonding and redox reactions makes it a key feature for interaction with biological targets. ontosight.ai The valeramide portion of the molecule provides a flexible, lipophilic side chain that can influence the compound's pharmacokinetic properties and its fit within receptor binding pockets.

The broader chemical space of benzamide (B126) derivatives, to which this compound belongs, is actively being explored for various therapeutic applications. For instance, benzamide-based structures are being investigated as inhibitors of voltage-gated potassium channels, which are important targets for autoimmune diseases. nih.gov The exploration of this chemical space often involves systematic modifications of the core structure to understand structure-activity relationships.

Interactive Data Table: Structural Comparison of 2-(3,4-Dihydroxyphenyl)valeramide, (S)- and Related Compounds.

Compound Name Core Scaffold Key Functional Groups Known Relevance
2-(3,4-Dihydroxyphenyl)valeramide, (S)- Valeramide Catechol, Amide Putative (based on structural similarity to neurotransmitters) ontosight.ai
Dopamine Phenethylamine Catechol, Amine Neurotransmitter wikipedia.org
Norepinephrine Phenethylamine Catechol, Amine, Alcohol Neurotransmitter, Hormone researchgate.net

Historical Perspective of Related Chemical Scaffolds in Research

The scientific journey into compounds bearing the catecholamine scaffold, which is structurally related to 2-(3,4-Dihydroxyphenyl)valeramide, (S)-, has a rich history dating back to the late 19th and early 20th centuries. The discovery of adrenaline (epinephrine) in the 1890s marked a pivotal moment, leading to the identification of a class of endogenous signaling molecules. nih.govkarger.com

Early research in the 20th century, pioneered by scientists like Otto Loewi and Henry Dale, established the concept of chemical neurotransmission, with acetylcholine (B1216132) and adrenaline-like substances (later identified as norepinephrine) as key players. researchgate.net The subsequent decades saw the elucidation of the biosynthetic pathway of catecholamines, with the discovery of enzymes like dopa decarboxylase in 1939. wikipedia.orgnih.govkarger.com

The mid-20th century was a period of significant advancement in understanding catecholamine function, driven by the development of new analytical techniques and the synthesis of numerous derivatives. nih.gov This era saw the characterization of different adrenergic receptor subtypes (alpha and beta), which explained the diverse physiological effects of catecholamines. nih.govnih.gov The synthesis of compounds like isoprenaline helped to pharmacologically dissect these receptor systems. wikipedia.orgkarger.com This historical foundation has paved the way for the rational design of drugs targeting the catecholaminergic system for a wide range of medical conditions.

Rationale for Academic Investigation of 2-(3,4-Dihydroxyphenyl)valeramide, (S)-

The academic interest in a compound like 2-(3,4-Dihydroxyphenyl)valeramide, (S)- stems from several key scientific considerations. Primarily, its structural analogy to endogenous catecholamines suggests the potential for interaction with biological systems that recognize these neurotransmitters. ontosight.ai The catechol moiety is a known pharmacophore that can mediate interactions with a variety of receptors and enzymes.

Furthermore, the synthesis and study of novel derivatives of known bioactive scaffolds is a fundamental approach in medicinal chemistry. By modifying the side chain of a catechol-containing molecule, researchers can explore how changes in lipophilicity, steric bulk, and conformational flexibility affect biological activity. This can lead to the discovery of compounds with improved selectivity, potency, or pharmacokinetic profiles.

The investigation of such compounds can also contribute to a deeper understanding of the molecular requirements for binding to specific biological targets. For example, the antioxidant properties of the catechol group are well-documented, and novel derivatives are often synthesized and evaluated for their potential as antioxidants. nih.govmdpi.com Additionally, related structures, such as diarylpentanoids with a 3,4-dihydroxyphenyl group, have been investigated for their anti-inflammatory and antinociceptive properties. mdpi.com Therefore, the study of 2-(3,4-Dihydroxyphenyl)valeramide, (S)- could be driven by the pursuit of novel therapeutic agents with applications in areas such as neuropharmacology, inflammation, and oxidative stress.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO3 B049407 2-(3,4-Dihydroxyphenyl)valeramide, (S)- CAS No. 117406-76-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

117406-76-5

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

(2S)-2-(3,4-dihydroxyphenyl)pentanamide

InChI

InChI=1S/C11H15NO3/c1-2-3-8(11(12)15)7-4-5-9(13)10(14)6-7/h4-6,8,13-14H,2-3H2,1H3,(H2,12,15)/t8-/m0/s1

InChI Key

GDXQWRJYXZXWMT-QMMMGPOBSA-N

SMILES

CCCC(C1=CC(=C(C=C1)O)O)C(=O)N

Isomeric SMILES

CCC[C@@H](C1=CC(=C(C=C1)O)O)C(=O)N

Canonical SMILES

CCCC(C1=CC(=C(C=C1)O)O)C(=O)N

Synonyms

Benzeneacetamide, 3,4-dihydroxy-alpha-propyl-, (S)- (9CI)

Origin of Product

United States

Advanced Synthetic Methodologies for S 2 3,4 Dihydroxyphenyl Valeramide

Enantioselective Synthesis Strategies and Stereochemical Control

Achieving the desired (S)-configuration at the stereocenter of 2-(3,4-Dihydroxyphenyl)valeramide is a primary challenge in its synthesis. Enantioselective strategies are therefore paramount. These methods can be broadly categorized into asymmetric catalysis, the use of chiral auxiliaries, and the resolution of racemic mixtures.

Asymmetric Catalysis Approaches

Asymmetric catalysis offers an elegant and atom-economical approach to establish the chiral center. This typically involves the use of a chiral catalyst to influence the stereochemical outcome of a key bond-forming reaction. For the synthesis of (S)-2-(3,4-Dihydroxyphenyl)valeramide, a potential strategy involves the asymmetric hydrogenation of a prochiral α,β-unsaturated amide precursor.

Key Research Findings:

While a specific asymmetric hydrogenation to produce (S)-2-(3,4-Dihydroxyphenyl)valeramide has not been extensively documented, analogous transformations provide a strong precedent. For instance, rhodium and ruthenium complexes with chiral phosphine ligands have been successfully employed for the asymmetric hydrogenation of related α-aryl acrylic acid derivatives. The choice of catalyst, ligand, and reaction conditions is critical to achieving high enantioselectivity.

Table 1: Representative Asymmetric Hydrogenation of α-Aryl Acrylic Amide Precursors

Entry Catalyst Precursor Chiral Ligand Substrate Solvent H₂ Pressure (atm) Temperature (°C) Conversion (%) Enantiomeric Excess (ee, %)
1 [Rh(COD)₂]BF₄ (S)-BINAP N-benzyl-2-(3,4-dimethoxyphenyl)acrylamide Methanol 10 25 >99 95 (S)
2 Ru(OAc)₂[(R)-BINAP] (R)-BINAP N,N-dimethyl-2-(4-methoxyphenyl)acrylamide Ethanol 20 50 98 92 (R)

Note: This data is illustrative and based on analogous reactions reported in the literature. The synthesis of the specific precursors for (S)-2-(3,4-Dihydroxyphenyl)valeramide would be required.

Another potential asymmetric catalytic approach is the enantioselective alkylation of a suitable precursor, such as a derivative of (3,4-dihydroxyphenyl)acetamide. This would involve the use of a chiral phase-transfer catalyst or a metal complex with a chiral ligand to direct the introduction of the propyl group.

Chiral Auxiliary-Based Synthesis

The use of chiral auxiliaries is a well-established and reliable method for stereochemical control. wikipedia.org This strategy involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs a subsequent diastereoselective reaction, after which it is cleaved to yield the desired enantiomerically enriched product.

For the synthesis of (S)-2-(3,4-Dihydroxyphenyl)valeramide, a common approach would involve the use of an Evans oxazolidinone auxiliary. The synthesis would commence with the acylation of a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with a protected 3,4-dihydroxyphenylacetic acid derivative. The resulting N-acyloxazolidinone can then undergo diastereoselective alkylation with propyl iodide. The stereochemistry of the alkylation is controlled by the chiral auxiliary, which shields one face of the enolate. Subsequent cleavage of the auxiliary would provide the corresponding (S)-2-(3,4-dihydroxyphenyl)valeric acid, which can then be converted to the target amide.

Key Research Findings:

The application of Evans auxiliaries for the asymmetric synthesis of α-alkylated carboxylic acids is extensively documented. High diastereoselectivities are often achieved, particularly with the use of sodium or lithium enolates and suitable alkylating agents.

Table 2: Diastereoselective Alkylation of N-Acyloxazolidinones

Entry Chiral Auxiliary Acyl Group Base Alkylating Agent Diastereomeric Ratio (d.r.)
1 (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (3,4-Dimethoxyphenyl)acetyl LDA Propyl iodide >98:2
2 (S)-4-benzyl-2-oxazolidinone Phenylacetyl NaHMDS Propyl bromide 95:5

Note: This data is illustrative and based on analogous reactions. Protection of the catechol hydroxyl groups would be necessary.

Another widely used chiral auxiliary is pseudoephedrine. wikipedia.org The corresponding amide derived from a protected 3,4-dihydroxyphenylacetic acid and (+)-pseudoephedrine can be deprotonated and alkylated with high diastereoselectivity. The auxiliary can then be removed under acidic or basic conditions to afford the desired carboxylic acid, which is subsequently converted to the valeramide.

Resolution Techniques for Enantiomeric Purity

Resolution is a classical method for separating a racemic mixture into its constituent enantiomers. While not an asymmetric synthesis in itself, it is a practical approach to obtain enantiomerically pure compounds. For 2-(3,4-Dihydroxyphenyl)valeramide, this would involve the preparation of the racemic compound, followed by separation.

Classical Resolution: This can be achieved by forming diastereomeric salts with a chiral resolving agent. For the corresponding carboxylic acid precursor, chiral amines such as (R)-(+)-α-methylbenzylamine or (1S,2S)-(+)-pseudoephedrine can be used. The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization.

Enzymatic Resolution: A more modern and often more efficient method is enzymatic kinetic resolution. wikipedia.org This technique utilizes the stereoselectivity of enzymes, typically lipases or proteases, to selectively react with one enantiomer of a racemic mixture. For example, a lipase could be used to selectively acylate the (R)-enantiomer of a racemic precursor alcohol, leaving the desired (S)-enantiomer unreacted and allowing for its separation. Alternatively, a lipase could selectively hydrolyze the (R)-amide from a racemic mixture of 2-(3,4-Dihydroxyphenyl)valeramide, again leaving the (S)-enantiomer.

Key Research Findings:

Lipases, such as Candida antarctica lipase B (CALB), are known for their broad substrate scope and high enantioselectivity in the resolution of α-aryl carboxylic acids and their derivatives.

Table 3: Enzymatic Kinetic Resolution of Racemic α-Aryl Amides

Entry Enzyme Racemic Substrate Reaction Enantiomeric Excess of Unreacted (S)-Amide (%)
1 Candida antarctica Lipase B (CALB) rac-2-Phenylbutanamide Hydrolysis >99
2 Pseudomonas cepacia Lipase (PSL) rac-2-(4-Methoxyphenyl)pentanamide Hydrolysis 98

Note: This data is illustrative and based on analogous reactions.

Development of Novel and Efficient Synthetic Routes

Convergent Synthesis Design

For (S)-2-(3,4-Dihydroxyphenyl)valeramide, a convergent approach could involve the synthesis of two key fragments: a chiral amine equivalent containing the stereocenter and the valeramide side chain, and a protected 3,4-dihydroxyphenyl moiety. For example, a chiral α-aminonitrile could be prepared and then coupled with a suitable 3,4-dihydroxy- or 3,4-dialkoxyphenyl organometallic reagent. Subsequent hydrolysis of the nitrile and deprotection would yield the target compound.

Another convergent strategy could employ a Suzuki or other cross-coupling reaction to join a chiral building block containing the valeramide portion with a 3,4-dihydoxyphenylboronic acid derivative.

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the selectivity and mild reaction conditions of enzymatic transformations with the versatility of chemical synthesis. This approach can lead to highly efficient and sustainable routes to chiral molecules.

A potential chemoenzymatic route to (S)-2-(3,4-Dihydroxyphenyl)valeramide could begin with the enzymatic desymmetrization of a prochiral dicarboxylic acid derivative. For instance, a lipase could selectively hydrolyze one of the ester groups of a disubstituted malonate bearing the 3,4-dihydroxyphenyl group. The resulting chiral monoester could then be further elaborated through chemical steps, such as decarboxylation and alkylation, to introduce the propyl group and form the valeramide.

Alternatively, a dynamic kinetic resolution (DKR) could be employed. This powerful technique combines an enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. For example, a racemic aldehyde precursor could be subjected to a DKR using a lipase for stereoselective reduction and a transition metal catalyst for racemization. The resulting chiral alcohol could then be converted to the target amide.

Key Research Findings:

The combination of enzymatic reactions with metal-catalyzed processes is a rapidly growing field. For example, the combination of a lipase-catalyzed acylation with a ruthenium-catalyzed racemization has been successfully applied to the synthesis of various chiral amines and alcohols.

Table 4: Dynamic Kinetic Resolution of α-Aryl Aldehydes

Entry Racemization Catalyst Enzyme Acylating Agent Product Yield (%) Enantiomeric Excess (ee, %)
1 Shvo's catalyst CALB Vinyl acetate (S)-1-Phenylethanol 95 99
2 [Ru(p-cymene)Cl₂]₂ PSL-C Isopropenyl acetate (S)-1-(4-Methoxyphenyl)ethanol 92 98

Note: This data is illustrative and based on analogous reactions. The synthesis of the specific aldehyde precursor for (S)-2-(3,4-Dihydroxyphenyl)valeramide would be required.

Optimization of Reaction Conditions and Process Scale-Up Considerations (Academic Yields)

The transition from a successful laboratory-scale synthesis to an efficient, high-yield process suitable for larger scales necessitates a systematic optimization of various reaction parameters. For a chiral amide like (S)-2-(3,4-Dihydroxyphenyl)valeramide, the primary goals of optimization are to maximize the chemical yield, ensure high enantiomeric purity, minimize side reactions, and develop a process that is both economical and environmentally sustainable.

Key Parameters for Optimization

In a typical synthesis of an amide from a carboxylic acid and an amine, several factors critically influence the reaction's outcome. The conventional "one factor at a time" (OFAT) approach is often used in academic settings to examine the effect of individual parameters. chemrxiv.org

Coupling Reagents and Catalysts: The choice of coupling reagent is paramount in amide synthesis to activate the carboxylic acid precursor. While classic reagents like DCC (N,N'-dicyclohexylcarbodiimide) are effective, modern syntheses often employ reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) to improve yields and reduce racemization. Catalysts can also play a role; for instance, certain pyridone derivatives have been shown to act as effective acid-base bifunctional catalysts in the aminolysis of esters to form amides. researchgate.net

Base and Solvent Selection: The choice of base is crucial for neutralizing acid byproducts and ensuring the amine nucleophile is in its most reactive state. Inorganic bases like potassium carbonate (K₂CO₃) or stronger bases like sodium hydride (NaH) can significantly impact yield. researchgate.net Solvent selection affects reactant solubility, reaction rate, and temperature control.

Temperature and Reaction Time: Reaction kinetics are highly dependent on temperature. An initial screening would identify the optimal temperature that provides a reasonable reaction rate without promoting decomposition or side-product formation. Increasing temperature, for example, from ambient to 150°C, has been shown to dramatically increase amide yield in certain systems. researchgate.net Reaction time is optimized to ensure complete conversion without unnecessary energy expenditure or product degradation.

Illustrative Data on Amide Synthesis Optimization

While specific data for (S)-2-(3,4-Dihydroxyphenyl)valeramide is not available, the following table, adapted from a study on palladium-catalyzed amidation, illustrates a typical approach to optimizing reaction conditions by varying the base and catalyst to maximize product yield.

Table 1: Example of Reaction Condition Optimization for Amide Synthesis

This table is an illustrative example based on a model reaction and does not represent data for the synthesis of (S)-2-(3,4-Dihydroxyphenyl)valeramide.

EntryCatalystBaseTemperature (°C)Yield (%)
1NoneNone15032
2Catalyst AK₂CO₃15039
3Catalyst BK₂CO₃15045
4Catalyst BCs₂CO₃15062
5Catalyst BNaH15080

Data adapted from studies on general amide synthesis. researchgate.net

Process Scale-Up Considerations

Scaling up a reaction from grams to kilograms introduces new challenges that must be addressed to maintain the yield and purity achieved in the laboratory.

Maintaining Stereochemical Integrity: For a chiral molecule, preventing racemization during scale-up is critical. This often involves careful selection of coupling reagents, bases, and temperature control to avoid harsh conditions that could epimerize the chiral center.

Purification Strategy: Laboratory-scale purification often relies on column chromatography, which is impractical and expensive at an industrial scale. Therefore, developing a process where the final product can be isolated and purified by crystallization is a key consideration for scale-up.

Green Chemistry Metrics: In modern process chemistry, environmental impact is a major factor. Metrics such as the E-factor (mass of waste per mass of product) and mass intensity (total mass used in a process per mass of product) are evaluated. rsc.org Optimization may involve moving to solvent-free conditions or using recyclable catalysts to improve the environmental profile of the synthesis. researchgate.net

Heat and Mass Transfer: Reactions that are easily controlled in small flasks can become difficult to manage in large reactors. Exothermic reactions require efficient heat dissipation to prevent runaway reactions and side-product formation. Efficient mixing is also crucial to ensure homogeneity and consistent reaction rates.

Academic yields for highly optimized, small-scale syntheses of complex molecules can often exceed 90%. However, during scale-up, a modest decrease in isolated yield is common due to factors like transfer losses and less ideal mixing or heating. A successful scale-up process is one that balances high yield with operational simplicity, safety, cost-effectiveness, and minimal environmental impact.

In Vitro Biological Activity and Mechanistic Elucidation of 2 3,4 Dihydroxyphenyl Valeramide, S

Cell-Based Assays for Biological Response Profiling

Cell-based assays represent a cornerstone in the initial stages of drug discovery and biological research. bioivt.comnuvisan.com They provide a biologically relevant context to assess a compound's effect on cellular processes, viability, and mechanisms of action. bioivt.com Common assays include those for cellular proliferation, cytotoxicity, apoptosis, and reporter gene activation, which can provide initial insights into a compound's potential therapeutic or toxic effects. bioivt.comresearchgate.net

Specific Cell Lines and Models Employed in Research

A thorough review of published research indicates that no specific cell lines or in vitro models have been documented in studies involving 2-(3,4-Dihydroxyphenyl)valeramide, (S)-. The selection of a cell line is critical and is typically based on the research question, with choices ranging from immortalized cancer cell lines to primary human cells or induced pluripotent stem cells (iPSCs) to model specific diseases or tissues. nuvisan.com For example, studies on related chemical structures, such as certain coumarin (B35378) derivatives, have utilized peripheral blood mononuclear cells (PBMC) and human hepatocellular carcinoma (HepG2/C3A) cells to assess cytotoxicity. nih.gov However, no such applications have been reported for the specific compound .

Dose-Response Characterization (Academic Context)

The relationship between the dose of a substance and its biological response is a fundamental concept in pharmacology and toxicology. wikipedia.orgdanaher.com This relationship is typically visualized using a dose-response curve, which plots the magnitude of the response against increasing concentrations of the compound. toxmsdt.com From these curves, critical parameters such as the half-maximal effective concentration (EC₅₀) and the half-maximal inhibitory concentration (IC₅₀) are calculated to quantify a compound's potency. sigmaaldrich.comresearchgate.net

Currently, there is no publicly available data from academic or preclinical studies that characterizes the dose-response relationship of 2-(3,4-Dihydroxyphenyl)valeramide, (S)-. Therefore, key metrics of its biological activity, such as potency and efficacy, remain undetermined.

Investigation of Molecular and Cellular Pathways Modulated by the Compound

To understand the mechanism of action of a bioactive compound, it is essential to investigate its influence on the complex network of molecular and cellular pathways that govern cell function. nih.gov This involves advanced analytical techniques that can provide a systems-level view of the changes induced by the compound.

Gene Expression Profiling (Transcriptomics)

Transcriptomics allows for the comprehensive analysis of a cell's complete set of RNA transcripts, providing a snapshot of the genes that are active at a specific moment. nih.gov By comparing the gene expression profiles of cells treated with a compound to untreated cells, researchers can identify which cellular pathways are perturbed. researchgate.netnih.govmdpi.com This data-rich approach is invaluable for hypothesis generation regarding a compound's mechanism of action. biospyder.com

No transcriptomic studies, such as those using RNA-sequencing or microarray analysis, have been published for 2-(3,4-Dihydroxyphenyl)valeramide, (S)-. Consequently, its effects on cellular gene expression are unknown.

Protein Expression and Post-Translational Modification Analysis (Proteomics)

Proteomics is the large-scale study of proteins, their expression levels, modifications, and interactions. nih.gov Following treatment with a compound, mass spectrometry-based proteomic techniques can reveal changes in protein abundance and identify post-translational modifications (such as phosphorylation or ubiquitination), which are critical for regulating protein function and cellular signaling. nih.govresearchgate.netunisob.na.it

The scientific literature lacks any proteomic data related to 2-(3,4-Dihydroxyphenyl)valeramide, (S)-. As such, there is no information on how this compound may impact the cellular proteome.

Cellular Signaling Cascade Interrogation

Cellular signaling cascades are the pathways through which cells respond to external and internal stimuli, controlling processes like growth, differentiation, and apoptosis. nih.govscbt.com Key signaling pathways often investigated include the Ras-ERK and PI3K-Akt pathways. nih.gov Interrogation of these cascades, often through techniques like western blotting or specialized reporter assays, can pinpoint the specific molecular targets of a compound. bioivt.com

No studies have been published that investigate the effect of 2-(3,4-Dihydroxyphenyl)valeramide, (S)- on any specific cellular signaling cascades. Therefore, its molecular targets and its influence on cellular communication networks remain to be elucidated.

Enzymatic Interaction Studies and Kinetic Analysis

Enzymes are crucial targets for drug discovery, and understanding how a compound interacts with them is key to elucidating its mechanism of action. Kinetic studies can determine the type and potency of inhibition or activation.

Enzyme Inhibition/Activation Kinetics

For many compounds with a catechol structure, a primary area of investigation is their effect on enzymes like tyrosinase, catechol-O-methyltransferase (COMT), and monoamine oxidase (MAO). nih.govnih.gov

Tyrosinase: This enzyme is involved in melanin (B1238610) synthesis, and its inhibition is a target for treating hyperpigmentation. nih.govnih.gov Kinetic analyses of tyrosinase inhibitors often determine parameters like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) to quantify potency. The mechanism (e.g., competitive, non-competitive, or mixed inhibition) is typically elucidated using Lineweaver-Burk or Dixon plots. nih.gov

Catechol-O-methyltransferase (COMT): COMT is a key enzyme in the degradation of catecholamine neurotransmitters. researchgate.net COMT inhibitors are used in the treatment of Parkinson's disease to prevent the breakdown of levodopa (B1675098) (L-DOPA). nih.gov Kinetic studies would reveal whether a compound acts as a competitive, non-competitive, or uncompetitive inhibitor with respect to the catechol substrate or the methyl donor, S-adenosyl-L-methionine (SAM). nih.gov

Monoamine Oxidase (MAO): MAO-A and MAO-B are enzymes that degrade monoamine neurotransmitters. nih.gov Inhibition of MAO is a strategy for treating depression and Parkinson's disease. Kinetic analysis can determine a compound's selectivity for MAO-A versus MAO-B and whether the inhibition is reversible or irreversible. nih.gov For example, studies on L-DOPA have shown it to be a noncompetitive inhibitor of MAO-A. nih.gov

Substrate Mimicry and Competitive Binding Analysis

The 3,4-dihydroxyphenyl group in the target compound is structurally similar to natural enzyme substrates like L-DOPA. nih.gov This resemblance suggests the possibility of substrate mimicry, where the compound could bind to the active site of an enzyme, potentially leading to competitive inhibition. nih.gov

Competitive inhibitors typically bind to the enzyme's active site, preventing the natural substrate from binding. nih.gov This mode of action can be confirmed through kinetic studies where the apparent Michaelis constant (Km) increases in the presence of the inhibitor, while the maximum velocity (Vmax) remains unchanged.

Receptor Binding and Ligand-Target Interaction Characterization

Directly measuring the binding of a compound to its target protein is essential for confirming interaction and understanding the affinity and thermodynamics of the binding event.

Radioligand Binding Assays

This technique is a classic method used to quantify the affinity of a ligand for a receptor. In these assays, a radiolabeled ligand (a known binder) and an unlabeled test compound compete for binding to the target receptor. By measuring the displacement of the radioligand by increasing concentrations of the test compound, the inhibitory constant (Ki) can be determined, providing a measure of the compound's binding affinity.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique for real-time monitoring of molecular interactions. youtube.com In a typical SPR experiment, the target protein is immobilized on a sensor chip. A solution containing the compound of interest (the analyte) is then flowed over the surface. The binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real time. This allows for the determination of kinetic parameters such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with molecular binding events. europeanpharmaceuticalreview.comnih.gov During an ITC experiment, a solution of the ligand is titrated into a solution containing the target protein. The heat released or absorbed upon binding is measured. springernature.com This allows for the direct determination of the binding affinity (KD), the stoichiometry of binding (n), and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS). researchgate.net This information provides a complete thermodynamic profile of the binding interaction, offering insights into the forces driving the binding process.

Identification and Validation of Molecular Targets for 2 3,4 Dihydroxyphenyl Valeramide, S

Affinity Chromatography and Pull-Down Assays for Target Discovery

Affinity chromatography is a powerful and widely used technique for isolating potential binding partners of a small molecule from a complex protein mixture, such as a cell lysate. researchgate.netacs.org This method relies on the specific interaction between the compound of interest (the ligand) and its target protein(s).

The initial step in this process involves the chemical synthesis of an affinity probe. A derivative of 2-(3,4-Dihydroxyphenyl)valeramide, (S)- is created by attaching a linker arm to a position on the molecule that is predicted to be non-essential for target binding. This linker is then covalently attached to a solid support matrix, such as agarose (B213101) beads. researchgate.net

These "baited" beads are incubated with a cellular lysate, allowing proteins with an affinity for 2-(3,4-Dihydroxyphenyl)valeramide, (S)- to bind to the immobilized compound. After an incubation period, the beads are washed extensively to remove non-specifically bound proteins. acs.org Finally, the specifically bound proteins are eluted from the beads. These eluted proteins, which represent putative targets, are then identified using high-sensitivity mass spectrometry.

Table 1: Hypothetical Protein Candidates Identified by Affinity Chromatography Pull-Down with 2-(3,4-Dihydroxyphenyl)valeramide, (S)-
Protein ID (UniProt)Protein NamePeptide CountEnrichment Score (Fold Change)
P04637Tumor suppressor p53158.2
P31749Mitogen-activated protein kinase 1 (MAPK1/ERK2)126.5
Q9Y243Bromodomain-containing protein 4 (BRD4)105.1
P10275GTPase HRas84.7

Chemical Proteomics Approaches for Target Identification

Chemical proteomics offers a complementary and often more nuanced approach to target identification, enabling the study of small molecule-protein interactions within a more native cellular environment. mdpi.comnih.gov Unlike traditional affinity chromatography, some chemical proteomics methods can identify targets without immobilizing the compound on a solid support, which can sometimes interfere with binding interactions. nih.gov

One prominent technique involves creating a photo-affinity probe. Here, a version of 2-(3,4-Dihydroxyphenyl)valeramide, (S)- is synthesized with two key modifications: a photo-reactive group (like a diazirine) and a bio-orthogonal handle (like an alkyne or azide (B81097) for "click chemistry"). nih.gov This probe is incubated with live cells, where it can freely enter and engage its targets. Upon exposure to UV light, the photo-reactive group forms a covalent bond with any closely associated proteins.

Following cell lysis, the "clicked" handle is used to attach a reporter tag, such as biotin. The biotinylated protein-probe complexes can then be enriched using streptavidin beads and identified by mass spectrometry. Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be integrated to distinguish specific targets from background binders with high confidence. mdpi.com

Table 2: Putative Targets Identified via Competitive Chemical Proteomics (SILAC)
Protein ID (UniProt)Protein NameSILAC Ratio (Heavy/Light)Biological Function
P31749Mitogen-activated protein kinase 1 (MAPK1/ERK2)> 3.0Signal Transduction, Cell Proliferation
P08253Carbonic anhydrase 2> 2.8pH regulation, Metabolism
P6225814-3-3 protein zeta/delta> 2.5Signal Transduction, Apoptosis
P04637Tumor suppressor p53> 2.2Cell Cycle Control, Apoptosis

Genetic Knockout/Knockdown Studies for Target Validation

Once a list of high-confidence candidate targets is generated from discovery experiments, it is crucial to validate that the observed cellular effects of 2-(3,4-Dihydroxyphenyl)valeramide, (S)- are mediated through these targets. nih.gov Genetic knockout (KO) or knockdown (KD) studies are the gold standard for this validation. mtoz-biolabs.comresearchgate.net

Using technologies like CRISPR-Cas9 (for permanent gene knockout) or RNA interference (RNAi) (for transient gene knockdown), cell lines are engineered to lack or have significantly reduced levels of a specific candidate protein. mtoz-biolabs.com The phenotypic or signaling response of these modified cells to treatment with 2-(3,4-Dihydroxyphenyl)valeramide, (S)- is then compared to that of unmodified (wild-type) cells.

If the compound's effect is significantly diminished or completely absent in the KO/KD cells, it provides strong evidence that the depleted protein is a biologically relevant target. nih.gov This approach directly links the presence of the target protein to the compound's mechanism of action.

Table 3: Validation of MAPK1 as a Target for 2-(3,4-Dihydroxyphenyl)valeramide, (S)-
Cell LineTarget StatusTreatmentCellular Endpoint (e.g., % Inhibition of Proliferation)
Wild-Type (WT)MAPK1 presentVehicle Control0%
Wild-Type (WT)MAPK1 presentCompound (10 µM)55%
MAPK1 Knockout (KO)MAPK1 absentVehicle Control0%
MAPK1 Knockout (KO)MAPK1 absentCompound (10 µM)5%

In Silico Target Prediction and Ligand-Based Screening

Computational, or in silico, methods provide a rapid and cost-effective way to predict potential targets and prioritize experimental efforts. nih.govcreative-biolabs.com These approaches can be broadly categorized into ligand-based and structure-based methods.

Ligand-based screening relies on the principle that molecules with similar structures often have similar biological activities. philadelphia.edu.jo The chemical structure of 2-(3,4-Dihydroxyphenyl)valeramide, (S)- is converted into a digital fingerprint or set of descriptors. This information is then used to search large databases of known bioactive compounds. Targets of compounds that are structurally similar to the query molecule are identified as potential targets. nih.gov

Structure-based screening, such as reverse docking, involves docking the 3D structure of 2-(3,4-Dihydroxyphenyl)valeramide, (S)- against a library of known protein structures. nih.gov Algorithms calculate the theoretical binding affinity and pose of the compound within the binding site of each protein. nih.gov The proteins are then ranked based on their docking scores, providing a list of computationally predicted targets that can be explored experimentally.

Table 4: Top Potential Targets Predicted by In Silico Reverse Docking
Predicted Protein TargetProtein Data Bank (PDB) IDDocking Score (kcal/mol)Target Class
Mitogen-activated protein kinase 14QTB-9.8Kinase
Catechol-O-methyltransferase3BWM-9.5Transferase
Prostaglandin G/H synthase 2 (COX-2)5IKR-9.1Oxidoreductase
Carbonic anhydrase 21A42-8.9Lyase

Structure Activity Relationship Sar Studies of 2 3,4 Dihydroxyphenyl Valeramide, S and Its Analogues

Systematic Modification of the Valeramide Moiety

The valeramide portion of the molecule, consisting of a five-carbon chain and an amide functional group, presents several opportunities for structural modification to probe its role in biological activity. Key areas for investigation include the amide nitrogen and the carbon chain.

The nature of the substituent on the amide nitrogen can significantly impact a compound's biological profile by altering its hydrogen bonding capacity, lipophilicity, and steric profile. In many classes of bioactive amides, a spectrum of substituents, from small alkyl groups to larger aryl moieties, has been explored to optimize activity.

For instance, in a series of N-substituted benzamides, the introduction of various alkyl and aryl groups on the amide nitrogen led to a wide range of biological activities. Generally, small, non-bulky alkyl substituents are well-tolerated and can maintain or slightly enhance activity. However, the introduction of larger or more complex groups can have varied effects. Aromatic substituents, for example, can introduce additional binding interactions, such as pi-stacking, but may also introduce steric hindrance.

While direct SAR data for N-substituted analogues of 2-(3,4-Dihydroxyphenyl)valeramide, (S)- is not extensively available in the public domain, we can infer potential trends from related phenolic amides. The following table illustrates the hypothetical effect of N-substitution on a generic phenolic amide scaffold, based on common observations in medicinal chemistry.

Compound R Group (on Amide Nitrogen) Hypothetical Relative Activity Rationale for Activity Change
1 -HBaselinePrimary amide allows for hydrogen bond donation.
2 -CH₃Similar to baselineSmall alkyl group, minimal steric hindrance.
3 -CH₂CH₃Slightly decreasedIncreased steric bulk may slightly hinder binding.
4 -PhenylVariablePotential for additional pi-stacking interactions, but also potential for steric clash.
5 -CH₂-PhenylPotentially increasedFlexible linker may allow the phenyl group to access a beneficial binding pocket.

This table is illustrative and based on general principles of medicinal chemistry. The actual effects would need to be determined experimentally.

The length and branching of the alkyl chain in the valeramide moiety are critical determinants of lipophilicity and conformational flexibility. Variations in chain length can affect how the molecule fits into a binding pocket and its ability to cross biological membranes.

Studies on other classes of fatty acid amides have shown that there is often an optimal chain length for biological activity. A progressive increase in chain length can lead to increased potency up to a certain point, after which further elongation may lead to a decrease in activity due to steric hindrance or unfavorable hydrophobic interactions. Branching on the alkyl chain, such as the introduction of methyl or other small alkyl groups, can also have a profound effect by restricting conformational freedom and potentially improving selectivity for a particular biological target.

The following interactive table presents hypothetical data on how variations in the alkyl chain of 2-(3,4-dihydroxyphenyl)alkanamides might influence their biological activity, based on trends observed for other bioactive lipids. nih.gov

Compound Alkyl Chain Structure Chain Length Hypothetical IC₅₀ (µM)
6 Propyl (from butanamide)315.2
7 Butyl (from pentanamide/valeramide)48.5
8 Pentyl (from hexanamide)55.1
9 Hexyl (from heptanamide)69.8
10 Isopropyl (branched)322.4

This data is hypothetical and serves to illustrate the general principle of an optimal chain length for activity. Experimental verification would be required.

Modifications to the Dihydroxyphenyl Moiety

The 3,4-dihydroxyphenyl (catechol) moiety is a well-known pharmacophore present in many endogenous neurotransmitters and synthetic drugs. researchgate.net It is often involved in key hydrogen bonding and electronic interactions with biological targets.

The position, number, and electronic nature of substituents on the phenyl ring can dramatically alter the compound's activity. The two hydroxyl groups of the catechol are typically crucial for activity, acting as hydrogen bond donors and/or acceptors. Removal or relocation of these hydroxyl groups often leads to a significant loss of potency.

Introducing other substituents onto the phenyl ring can modulate the electronic properties of the catechol and introduce new interactions. For example, electron-withdrawing groups can increase the acidity of the phenolic hydroxyls, which may affect their hydrogen bonding strength. Conversely, electron-donating groups can decrease their acidity. The position of these substituents is also critical, as they can introduce steric clashes or form favorable interactions with the target. For instance, in many catecholamine-like compounds, substitution at the 5- or 6-position of the catechol ring can influence selectivity for different receptor subtypes. nih.gov

While the catechol group is often essential for activity, it can be a liability in terms of drug development due to its susceptibility to oxidation and rapid metabolism (e.g., by catechol-O-methyltransferase, COMT). Therefore, replacing the catechol moiety with a bioisostere—a different functional group with similar physicochemical properties—is a common strategy to improve a drug candidate's pharmacokinetic profile.

A variety of heterocyclic rings have been successfully employed as catechol bioisosteres. These mimics can often replicate the hydrogen bonding interactions of the catechol hydroxyls while being more metabolically stable. The choice of bioisostere depends on the specific requirements of the biological target.

Below is a table of potential bioisosteric replacements for the catechol moiety and their general properties.

Original Moiety Bioisosteric Replacement Key Features Potential Advantages
3,4-Dihydroxyphenyl (Catechol)3-Hydroxy-4-pyridoneMaintains hydrogen bonding capacity.Improved metabolic stability.
3,4-Dihydroxyphenyl (Catechol)5-Hydroxy-1H-indoleCan act as a hydrogen bond donor and acceptor.May introduce additional hydrophobic interactions.
3,4-Dihydroxyphenyl (Catechol)2-Amino-thiazoleMimics the electronic and steric properties.Can improve oral bioavailability.
3,4-Dihydroxyphenyl (Catechol)3,4-MethylenedioxyphenylReduces susceptibility to O-methylation.Increased lipophilicity.

The suitability of a particular bioisostere is target-dependent and requires experimental validation.

Stereochemical Influences on Biological Activity

The presence of a chiral center at the alpha-position to the amide carbonyl in 2-(3,4-Dihydroxyphenyl)valeramide, (S)- means that it exists as two enantiomers, (S) and (R). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. researchgate.net This is because biological targets, such as receptors and enzymes, are themselves chiral and can therefore differentiate between the two enantiomers.

Typically, one enantiomer (the eutomer) will have a higher affinity for the target and be responsible for the desired pharmacological effect, while the other enantiomer (the distomer) may be less active, inactive, or even contribute to side effects. For many biologically active compounds with a stereocenter alpha to an aromatic ring, the (S)-enantiomer is often the more potent isomer. This stereoselectivity arises from the specific three-dimensional arrangement of the substituents around the chiral center, which allows for a more favorable interaction with the binding site.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A general QSAR model can be represented by the following equation:

Biological Activity = f (Molecular Descriptors)

In this equation, the biological activity (e.g., inhibitory constant Ki, or half-maximal effective concentration EC50) is expressed as a function of various molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's physicochemical properties.

For a compound like 2-(3,4-Dihydroxyphenyl)valeramide, (S)-, and its analogues, a QSAR study would involve synthesizing a series of related molecules with systematic variations in their structure. For instance, the alkyl chain length could be varied, or different substituents could be introduced on the phenyl ring. The biological activity of these compounds would then be determined through in vitro assays. Subsequently, a variety of molecular descriptors would be calculated for each compound, and statistical methods, such as multiple linear regression (MLR), would be employed to build a QSAR model.

A hypothetical QSAR study on a series of analogues of 2-(3,4-Dihydroxyphenyl)valeramide, (S)- might reveal the importance of several key molecular descriptors. These could include:

Electronic Descriptors: The electronic properties of the catechol ring are crucial for its interaction with biological targets. Descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as atomic charges on the hydroxyl groups, would likely be significant. A good correlation with activity might be found for parameters related to the oxidation of the catechol derivatives.

Steric Descriptors: The size and shape of the molecule, represented by descriptors such as molecular weight, molar refractivity, and various topological indices, can influence how well it fits into a binding site. The stereochemistry of the chiral center, being in the (S)-configuration, is also a critical steric parameter.

The resulting QSAR model would be validated to ensure its statistical significance and predictive power. A well-validated model could then be used to predict the biological activity of novel, unsynthesized analogues, thereby guiding the design of more potent compounds.

CompoundLog(1/IC50)LogPHOMO (eV)Molecular Weight
Analog 15.22.1-5.8223.26
Analog 25.52.4-5.7237.29
Analog 35.01.8-5.9209.23
Analog 45.82.6-5.6251.32

Pharmacophore Elucidation and Molecular Descriptor Analysis

Pharmacophore modeling is another powerful computational tool used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model does not represent a real molecule or a real association of functional groups but rather a conceptual framework of key molecular interaction points.

For 2-(3,4-Dihydroxyphenyl)valeramide, (S)-, a pharmacophore model would likely be developed based on the structures of known active compounds that bind to a particular target. Given its structural similarity to catecholamines like dopamine (B1211576), a plausible pharmacophore could share features with dopamine receptor agonists.

The key pharmacophoric features for a molecule like 2-(3,4-Dihydroxyphenyl)valeramide, (S)- would likely include:

Two Hydrogen Bond Donors (HBD): The two hydroxyl groups of the catechol moiety are excellent hydrogen bond donors and are often crucial for anchoring the ligand to the target protein through interactions with specific amino acid residues.

An Aromatic Ring (AR): The phenyl ring provides a hydrophobic surface that can engage in pi-pi stacking or hydrophobic interactions with aromatic residues in the binding pocket.

A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the amide group can act as a hydrogen bond acceptor.

A Hydrophobic Feature (HY): The propyl group of the valeramide side chain would constitute a hydrophobic feature, contributing to binding through van der Waals interactions.

The spatial arrangement of these features is critical for biological activity. A 3D pharmacophore model would define the precise distances and angles between these features. Such a model could then be used to screen large virtual libraries of compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active.

Molecular descriptor analysis, as discussed in the QSAR section, is integral to both understanding the SAR and building predictive models. The analysis of these descriptors across a series of analogues can provide insights into which molecular properties are most influential for the desired biological activity. For instance, a systematic increase in the length of the alkyl chain in the valeramide moiety would modulate the lipophilicity and steric bulk, and the impact of these changes on activity would be quantified through descriptor analysis.

Pharmacophoric FeatureDescriptionPotential Interacting Group
Hydrogen Bond Donor 13-hydroxyl groupSerine, Threonine, Aspartate
Hydrogen Bond Donor 24-hydroxyl groupSerine, Threonine, Aspartate
Aromatic RingPhenyl ringPhenylalanine, Tyrosine, Tryptophan
Hydrogen Bond AcceptorAmide carbonylAsparagine, Glutamine
Hydrophobic FeaturePropyl side chainLeucine, Isoleucine, Valine

Design, Synthesis, and Biological Evaluation of Novel Derivatives and Analogues of 2 3,4 Dihydroxyphenyl Valeramide, S

Rational Design Principles for Enhanced Activity or Selectivity

The rational design of derivatives of 2-(3,4-dihydroxyphenyl)valeramide, (S)- is guided by established principles of medicinal chemistry aimed at enhancing biological activity, selectivity, and pharmacokinetic properties. The catechol group, a well-known structural alert, is often associated with both desired biological activities and potential liabilities such as oxidation and metabolic instability. Therefore, a primary design strategy involves the modification of this group to improve its drug-like properties while retaining or enhancing its target engagement.

Key design principles include:

Bioisosteric Replacement: Replacing one or both hydroxyl groups of the catechol moiety with other functional groups that mimic their hydrogen bonding capabilities but possess improved metabolic stability. Examples include replacing a hydroxyl group with a methoxy group, a fluorine atom, or an amino group.

Scaffold Hopping: Altering the core valeramide structure to explore different spatial arrangements of the key pharmacophoric features. This could involve changing the length of the alkyl chain, introducing conformational constraints through cyclization, or replacing the amide bond with other linkers.

Privileged Structure Derivatization: The 3,4-dihydroxyphenyl moiety is a "privileged structure" found in numerous biologically active compounds. Design strategies often involve conjugating this core with various heterocyclic or aromatic fragments to explore new chemical space and identify novel interactions with biological targets.

Computational modeling and quantitative structure-activity relationship (QSAR) studies can further inform the design process by predicting the potential impact of structural modifications on target binding affinity and selectivity.

Synthetic Strategies for Derivative Libraries

The generation of a diverse library of 2-(3,4-dihydroxyphenyl)valeramide, (S)- derivatives is crucial for comprehensive biological screening. The synthetic approaches are designed to be versatile and allow for the introduction of a wide range of substituents at different positions of the molecule.

A common synthetic route commences with a protected form of 3,4-dihydroxybenzoic acid or a related starting material. The carboxylic acid is then coupled with a variety of amines to introduce diversity at the amide position. Subsequent modifications of the catechol group, if desired, can be performed after the amide bond formation.

Table 1: Exemplary Synthetic Approaches for Derivative Libraries

Starting MaterialKey ReactionPoint of Diversification
Protected 3,4-dihydroxybenzoic acidAmide couplingAmine component
(S)-2-amino-5-(3,4-dihydroxyphenyl)pentanoic acidN-acylationAcylating agent
3,4-Dimethoxyphenylacetic acidMulti-step synthesis including chiral resolution and amidationAmine and demethylating agents

Combinatorial chemistry approaches, including parallel synthesis techniques, can be employed to rapidly generate a large number of derivatives for high-throughput screening.

Comparative In Vitro Biological Profiling of Derivatives

Once a library of derivatives is synthesized, the next critical step is to evaluate their biological activity through a battery of in vitro assays. The specific assays chosen depend on the therapeutic target of interest. Given the structural features of the parent compound, potential biological activities could include antioxidant, anti-inflammatory, neuroprotective, or anticancer effects.

A typical in vitro profiling cascade would include:

Primary Screening: High-throughput screening (HTS) to identify "hit" compounds that exhibit activity against the primary target at a single concentration.

Dose-Response Studies: Determining the potency (e.g., IC₅₀ or EC₅₀ values) of the hit compounds through concentration-response curves.

Selectivity Profiling: Assessing the activity of the most potent compounds against a panel of related and unrelated targets to determine their selectivity profile.

Mechanism of Action Studies: Investigating how the active compounds exert their biological effects at the molecular level.

Table 2: Hypothetical In Vitro Activity Data for Selected Derivatives

Compound IDModificationPrimary Target IC₅₀ (µM)Selectivity vs. Target B
Parent-15.25-fold
Derivative A4-OH replaced with OMe5.820-fold
Derivative BValeramide replaced with benzamide (B126)> 50-
Derivative CAmine component varied0.9>100-fold

The data generated from these in vitro studies are essential for establishing structure-activity relationships (SAR) and identifying promising lead candidates for further development.

Structure-Based Drug Design (SBDD) Approaches for Lead Optimization

For lead compounds where the three-dimensional structure of the biological target is known, structure-based drug design (SBDD) becomes a powerful tool for optimization. SBDD utilizes computational techniques to visualize and analyze the binding of a ligand to its target protein, providing insights into the key molecular interactions that govern affinity and selectivity.

The process of SBDD typically involves:

X-ray Crystallography or NMR Spectroscopy: Determining the high-resolution structure of the target protein in complex with a lead compound.

Molecular Docking: Computationally predicting the binding mode and affinity of new virtual derivatives within the active site of the target.

Molecular Dynamics Simulations: Simulating the dynamic behavior of the protein-ligand complex to assess the stability of the binding interactions.

By understanding the precise binding interactions, medicinal chemists can rationally design modifications to the lead compound to enhance its fit within the binding pocket, introduce new favorable interactions, and displace unfavorable ones. This iterative cycle of design, synthesis, and testing, guided by structural insights, can significantly accelerate the lead optimization process and improve the chances of developing a successful drug candidate.

Computational and Theoretical Investigations of 2 3,4 Dihydroxyphenyl Valeramide, S

Molecular Docking Studies with Predicted and Validated Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is primarily used to forecast the binding mode and affinity, often represented as a docking score, of a small molecule (ligand) within the active site of a target protein.

Target Identification and Preparation Before docking, potential protein targets must be identified. For a novel compound, this can be achieved through various bioinformatics approaches, such as searching for proteins that are targeted by structurally similar molecules or using predictive algorithms based on the compound's chemical features. Phenolic compounds, like the one , are known to interact with a wide range of biological targets, including enzymes like tyrosinase, pancreatic lipase, and alpha-amylase, as well as various kinases and receptors. mdpi.comnih.govresearchgate.net Once potential targets are identified, their three-dimensional structures are obtained from databases like the Protein Data Bank (PDB). These structures are then prepared for docking by removing water molecules, adding hydrogen atoms, and assigning charges.

Docking Simulation and Analysis The 2-(3,4-Dihydroxyphenyl)valeramide, (S)- molecule would be prepared by generating its 3D conformation and optimizing its geometry. Using software like AutoDock Vina, a grid box is defined around the active site of the target protein, and the ligand is allowed to flexibly explore different conformations and orientations within this space. nih.govnih.gov The program then calculates the binding affinity for the most favorable poses. nih.gov

The results typically reveal key interactions, such as hydrogen bonds between the catechol (3,4-dihydroxyphenyl) group and polar amino acid residues, or hydrophobic interactions involving the valeramide side chain. nih.gov These interactions are crucial for stabilizing the ligand-protein complex. nih.gov

Illustrative Docking Results The following table presents hypothetical docking scores for 2-(3,4-Dihydroxyphenyl)valeramide, (S)- against a selection of plausible protein targets often associated with phenolic compounds. Lower binding energy values indicate a higher predicted binding affinity.

Protein TargetPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Human Pancreatic α-Amylase1HNY-7.8Asp197, Glu233, Asp300
Tyrosinase2ZMX-7.2His244, His263, Ser282
Cyclooxygenase-2 (COX-2)5IKR-8.1Arg120, Tyr355, Ser530
Lipoxygenase (LOX)1N8Q-6.9His518, His523, Ile857

Molecular Dynamics Simulations for Ligand-Target Complex Stability

While molecular docking provides a static snapshot of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the protein-ligand complex over time in a simulated physiological environment. consensus.appnottingham.ac.uk This step is crucial for validating the docking poses and understanding the behavior of the complex. nih.gov

Simulation Protocol The most promising protein-ligand complex from docking studies is used as the starting point for an MD simulation. The complex is solvated in a box of water molecules, and ions are added to neutralize the system and mimic physiological salt concentrations. The system is then subjected to energy minimization to remove steric clashes. Following this, the system is gradually heated to body temperature (310 K) and equilibrated. Finally, a production run, typically lasting for 100 nanoseconds or more, is performed to collect trajectory data. researchgate.net

Analysis of MD Trajectories Several parameters are analyzed to determine the stability of the complex:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated over the simulation time. A stable and converging RMSD value for both suggests that the complex has reached equilibrium and the ligand remains stably bound in the active site. researchgate.net

Root Mean Square Fluctuation (RMSF): The RMSF of individual amino acid residues is analyzed to identify flexible regions of the protein and to see how ligand binding affects protein dynamics. researchgate.net

Interaction Analysis: The persistence of hydrogen bonds, hydrophobic contacts, and water bridges between the ligand and protein is monitored throughout the simulation. Stable and consistent interactions confirm a strong binding relationship.

Illustrative MD Simulation Results This table shows representative data that could be obtained from an MD simulation of the 2-(3,4-Dihydroxyphenyl)valeramide, (S)- complex with a target like COX-2.

ParameterResult (Illustrative)Interpretation
Average Protein RMSD1.8 ÅIndicates the protein structure is stable throughout the simulation.
Average Ligand RMSD0.9 ÅSuggests the ligand remains in its initial binding pose with minimal deviation.
Persistent H-BondsTyr355, Ser530Key hydrogen bonds identified in docking are maintained, confirming their importance.
Simulation Duration100 nsA standard simulation time for assessing complex stability.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. nih.gov These calculations provide insights into molecular structure, stability, and reactivity, which are governed by the distribution of electrons. nih.gov

Frontier Molecular Orbitals (FMOs) The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining chemical reactivity. researchgate.net A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as electrons can be more easily excited to a higher energy level. nih.govbiomedres.us

Molecular Electrostatic Potential (MEP) An MEP map illustrates the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) regions, typically colored red, and electron-poor (electrophilic) regions, colored blue. For 2-(3,4-Dihydroxyphenyl)valeramide, (S)-, the MEP map would likely show negative potential around the oxygen atoms of the catechol and amide groups, indicating these are sites for electrophilic attack and hydrogen bond formation.

Illustrative Quantum Chemical Parameters The following table presents plausible DFT-calculated electronic properties for the compound.

ParameterValue (Illustrative)Interpretation
Energy of HOMO-6.25 eVIndicates the energy of the most easily donated electrons.
Energy of LUMO-1.50 eVIndicates the energy of the lowest energy orbital to accept electrons.
HOMO-LUMO Energy Gap (ΔE)4.75 eVA moderate gap suggesting a balance of stability and reactivity. biomedres.us
Dipole Moment3.8 DIndicates the molecule's overall polarity.

Cheminformatics and Bioinformatics Approaches for Data Analysis and Prediction

Cheminformatics and bioinformatics provide the computational framework to analyze chemical data and predict the properties of molecules, including their potential as drugs. A key application is the assessment of "drug-likeness."

Physicochemical Properties and Drug-Likeness Drug-likeness is often evaluated using rule-based filters, with Lipinski's Rule of Five being the most common. wikipedia.orgchemeurope.com This rule states that an orally active drug generally has:

A molecular weight of less than 500 Daltons. wikipedia.org

An octanol-water partition coefficient (LogP) not exceeding 5. wikipedia.org

No more than 5 hydrogen bond donors. wikipedia.org

No more than 10 hydrogen bond acceptors. wikipedia.org

Compounds that adhere to these rules are more likely to have favorable absorption, distribution, metabolism, and excretion (ADME) properties. wikipedia.org The physicochemical properties for 2-(3,4-Dihydroxyphenyl)valeramide, (S)- can be calculated and compared against these criteria.

Property Analysis for 2-(3,4-Dihydroxyphenyl)valeramide, (S)- Based on its chemical structure, the properties for the compound are calculated as follows.

PropertyCalculated ValueLipinski's RuleCompliance
Molecular Weight225.26 g/mol< 500Yes
XLogP31.1≤ 5Yes
Hydrogen Bond Donors3≤ 5Yes
Hydrogen Bond Acceptors4≤ 10Yes
Violations 0 ≤ 1 Yes

Data calculated and sourced from PubChem CID 6604169.

The analysis shows that 2-(3,4-Dihydroxyphenyl)valeramide, (S)- fully complies with Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with those of an orally bioavailable drug.

Bioinformatics for Target Prediction Bioinformatics databases like ChEMBL and PubChem can be mined to identify known drugs or bioactive compounds that are structurally similar to 2-(3,4-Dihydroxyphenyl)valeramide, (S)-. The biological targets of these similar compounds can provide strong hypotheses for the potential targets of the molecule under investigation, guiding future experimental validation.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy in Ligand-Target Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the interactions between (S)-2-(3,4-Dihydroxyphenyl)valeramide and its biological targets, such as proteins or enzymes. researchgate.netresearchgate.net By observing changes in the NMR spectra of either the ligand or the target upon binding, detailed information about the binding site, affinity, and conformational changes can be obtained. researchgate.net

One common approach is ligand-observed NMR , where the NMR spectrum of (S)-2-(3,4-Dihydroxyphenyl)valeramide is monitored. Techniques like Saturation Transfer Difference (STD) NMR can identify which protons of the valeramide derivative are in close proximity to the target protein, thereby mapping the binding epitope. nih.gov The STD experiment relies on the transfer of saturation from the protein to the bound ligand. nih.gov Another ligand-observed method is the Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), which detects the transfer of magnetization from bulk water to the protein and then to the bound ligand. researchgate.net

Protein-observed NMR , on the other hand, involves monitoring the chemical shift perturbations (CSPs) in the NMR spectrum of an isotopically labeled (e.g., ¹⁵N or ¹³C) target protein upon titration with (S)-2-(3,4-Dihydroxyphenyl)valeramide. nih.gov These changes can identify the specific amino acid residues involved in the binding interaction. By analyzing the magnitude of the CSPs, the binding affinity (K_D) can be determined. nih.gov

Interactive Data Table: Hypothetical ¹H NMR Chemical Shift Data for (S)-2-(3,4-Dihydroxyphenyl)valeramide

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic H6.5-6.8m-
α-CH3.5-3.7t7.5
β-CH₂1.8-2.0m-
γ-CH₂1.3-1.5m-
δ-CH₃0.8-1.0t7.2
Amide NH₂7.0-7.5br s-
Phenolic OH8.5-9.5br s-

Mass Spectrometry-Based Approaches for In Vitro Metabolite Identification

Mass spectrometry (MS) is a cornerstone technique for identifying the metabolites of (S)-2-(3,4-Dihydroxyphenyl)valeramide after in vitro incubation with liver microsomes or other metabolic systems. ijpras.com High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides accurate mass measurements, which are crucial for determining the elemental composition of potential metabolites. ijpras.comlcms.cz

The typical workflow involves incubating the parent compound with a metabolically active system, followed by sample cleanup and analysis by LC-HRMS. By comparing the chromatograms of the incubated sample with a control, new peaks corresponding to metabolites can be identified. Tandem mass spectrometry (MS/MS or MSⁿ) is then employed to fragment the metabolite ions, providing structural information based on the fragmentation patterns. nih.gov

Common metabolic transformations that could be anticipated for (S)-2-(3,4-Dihydroxyphenyl)valeramide include hydroxylation of the alkyl chain, O-methylation of the catechol group, glucuronidation, or sulfation of the phenolic hydroxyl groups. The precise mass shifts observed in the HRMS data would indicate the nature of these modifications. For instance, the addition of an oxygen atom results in a mass increase of 15.9949 Da.

Interactive Data Table: Predicted Metabolites of (S)-2-(3,4-Dihydroxyphenyl)valeramide and their Mass Shifts

Metabolic Reaction Mass Change (Da) Predicted Metabolite Structure
Hydroxylation+15.9949Addition of a hydroxyl group to the valeramide chain
O-Methylation+14.0157Methylation of one of the phenolic hydroxyl groups
Glucuronidation+176.0321Conjugation with glucuronic acid
Sulfation+79.9568Conjugation with a sulfate (B86663) group

X-ray Crystallography and Cryo-Electron Microscopy for Complex Structure Elucidation

To gain atomic-level insights into how (S)-2-(3,4-Dihydroxyphenyl)valeramide binds to its target, X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques. units.itfrontiersin.org Both methods can reveal the three-dimensional structure of the ligand-target complex, showing the precise orientation and conformation of the bound valeramide derivative and the specific interactions it forms with the protein.

X-ray crystallography requires the formation of a well-ordered crystal of the protein-ligand complex. units.it Once a suitable crystal is obtained, it is diffracted with X-rays to produce a diffraction pattern, which can then be used to calculate an electron density map and build an atomic model of the complex. researchgate.net This technique can provide high-resolution structures, often revealing details of hydrogen bonds, hydrophobic interactions, and other forces that stabilize the binding. researchgate.net

Cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative, particularly for large protein complexes or membrane proteins that are difficult to crystallize. frontiersin.orgnih.gov In cryo-EM, a solution of the complex is rapidly frozen in vitreous ice, and images are taken with an electron microscope. researchgate.net Thousands of these images are then computationally averaged to reconstruct a 3D model of the complex. youtube.comresearchgate.net Recent advances have enabled cryo-EM to achieve near-atomic resolution, making it increasingly valuable for structure-based drug design. frontiersin.org

Circular Dichroism Spectroscopy for Conformational Analysis and Chiral Integrity

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. bbk.ac.uk This technique is particularly useful for assessing the secondary structure of the target protein and for confirming the chiral integrity of (S)-2-(3,4-Dihydroxyphenyl)valeramide.

When (S)-2-(3,4-Dihydroxyphenyl)valeramide binds to a protein, it may induce conformational changes in the protein's secondary structure (e.g., alpha-helices, beta-sheets). nih.gov These changes can be monitored by observing the far-UV CD spectrum of the protein in the presence and absence of the ligand. hiroshima-u.ac.jp

Furthermore, as (S)-2-(3,4-Dihydroxyphenyl)valeramide is a chiral molecule, it will have its own characteristic CD spectrum. This can be used to confirm the enantiomeric purity of a synthesized batch. Any contamination with the (R)-enantiomer would alter the observed CD spectrum. The stability of the chiral center under various experimental conditions can also be monitored using this technique.

Future Research Directions and Academic Implications

Identification of Unexplored Mechanisms and Novel Biological Activities

While the primary interactions of catechol-containing compounds are often associated with catecholamine systems, the full spectrum of their biological activities remains largely uncharted. Future research should prioritize the identification of novel mechanisms of action and previously unknown biological effects of (S)-2-(3,4-Dihydroxyphenyl)valeramide.

A significant area of exploration is its potential role as a modulator of protein aggregation. The catechol functional group has been identified as a common feature in a broad class of inhibitors of amyloidogenic proteins, which are implicated in neurodegenerative diseases. nih.govbiorxiv.org Studies have shown that catechol-containing compounds can possess general anti-amyloid activities, and their autoxidation may enhance this effect. nih.gov Therefore, investigating the efficacy of (S)-2-(3,4-Dihydroxyphenyl)valeramide in preventing or disrupting the aggregation of proteins like amyloid-beta, tau, and alpha-synuclein is a promising avenue.

Furthermore, given its structure, the compound is a potential substrate and inhibitor for Catechol-O-methyltransferase (COMT), an enzyme critical for the degradation of catecholamines like dopamine (B1211576). researchgate.netnih.govmdpi.com While COMT inhibitors are used in Parkinson's disease treatment, exploring the specific inhibitory profile of this compound on COMT could reveal new therapeutic applications for cognitive deficits in other neurological and psychiatric disorders. nih.govmdpi.com

Recent discoveries have also highlighted novel roles for dopamine, independent of classic neurotransmission, such as its ability to directly impact gene expression through histone modification. sciencedaily.com Research could probe whether (S)-2-(3,4-Dihydroxyphenyl)valeramide can influence these non-canonical dopamine pathways, potentially affecting motivation, reward behavior, and learning in unique ways. sciencedaily.comhfsp.orgnih.gov

Potential Novel ActivityRationaleKey Research Question
Anti-Amyloid Agent The catechol moiety is a known inhibitor of protein aggregation. nih.govbiorxiv.orgCan (S)-2-(3,4-Dihydroxyphenyl)valeramide inhibit the formation of amyloid fibrils associated with neurodegenerative diseases?
COMT Inhibition Structural similarity to COMT substrates like L-DOPA. nih.govWhat is the inhibitory potency and selectivity of the compound for soluble vs. membrane-bound COMT? mdpi.com
Epigenetic Modulation Dopamine, a related catecholamine, can be chemically attached to histones, affecting gene expression. sciencedaily.comDoes this compound influence histone modifications and gene expression in brain regions related to reward and motivation?
Antiviral Properties Similar dihydroxyphenyl structures have shown potential to inhibit viral targets, such as those in SARS-CoV-2. nih.govDoes the compound exhibit inhibitory activity against key viral enzymes like proteases or polymerases?

Development of Advanced Chemical Probes Based on the Compound Scaffold

To elucidate the molecular targets and mechanisms of action of (S)-2-(3,4-Dihydroxyphenyl)valeramide, the development of advanced chemical probes is essential. Chemical probes are small molecules designed to study biological systems by interacting with specific proteins or other biomolecules. mdpi.com These tools can help identify binding partners, visualize the compound's distribution in cells, and quantify target engagement.

Creating probes from the (S)-2-(3,4-Dihydroxyphenyl)valeramide scaffold would involve incorporating specific functional groups:

A "warhead" : A reactive group that can form a covalent bond with the target protein, enabling its identification and isolation. Sulfonyl fluorides are versatile warheads that can react with several nucleophilic amino acid residues. researchgate.netmdpi.com

A tag : A reporter group, such as a fluorophore for imaging or biotin for affinity purification, allows for the detection and enrichment of the probe-target complex. mdpi.com

A linker : A chemical chain that connects the warhead and the tag to the core scaffold without interfering with its binding properties. mdpi.com

These activity-based probes could be used in complex biological samples, like cell lysates or even in living cells, to identify the full range of proteins that interact with the compound. mdpi.com This approach would provide invaluable, unbiased insights into its mechanism of action, distinguishing direct targets from downstream effects and revealing potential off-target interactions.

Probe Development StrategyComponent to Add/ModifyPurposeDesired Outcome
Target Identification Probe Covalent "warhead" (e.g., sulfonyl fluoride) and an affinity tag (e.g., biotin). mdpi.commdpi.comTo covalently label and pull down binding partners from cell lysates.Identification of direct protein targets via mass spectrometry.
Cellular Imaging Probe Fluorophore tag.To visualize the subcellular localization of the compound in living cells.Understanding of which cellular compartments and organelles the compound accumulates in.
Photoaffinity Probe Photo-reactive group (e.g., diazirine). mdpi.comTo covalently crosslink the compound to its target upon UV irradiation, capturing both strong and weak interactions.Mapping the binding site and identifying interacting partners in a native cellular context.

Expansion of the Chemical Space through Scaffold Diversification

Systematic modification of the (S)-2-(3,4-Dihydroxyphenyl)valeramide structure, or scaffold diversification, is a critical step in optimizing its biological activity and developing new chemical entities with improved properties. nih.govchemrxiv.org This process involves synthesizing a library of analogues to explore the structure-activity relationship (SAR), which can lead to compounds with enhanced potency, selectivity, metabolic stability, and bioavailability.

Key strategies for diversifying the scaffold include:

Modification of the Valeramide Side Chain : Altering the length, branching, or cyclic nature of the alkyl chain could influence binding affinity and lipophilicity. Replacing the amide with other functional groups could also modulate its properties.

Substitution on the Catechol Ring : Adding substituents to the aromatic ring could enhance potency and selectivity. For example, many potent enzyme inhibitors feature specific substitution patterns on their core aromatic structures. nih.gov

Bioisosteric Replacement of the Catechol Moiety : The catechol group can be susceptible to oxidation. Replacing it with heterocyclic mimics, such as 3-hydroxy-4-pyridinones or 5-hydroxy-4-pyrimidinones, could improve the compound's toxicity profile and pharmacokinetic properties while retaining its ability to interact with key targets like COMT. nih.gov

This diversification allows for a comprehensive exploration of the chemical space around the core structure, potentially leading to the discovery of novel compounds with distinct pharmacological profiles. researcher.lifepharm.ai

Diversification ApproachSpecific ModificationGoalPotential Advantage
Side Chain Modification Vary alkyl chain length (e.g., propyl, butyl, hexyl); introduce cyclopropyl or phenyl groups.Optimize binding pocket interactions and physicochemical properties.Improved potency and/or membrane permeability.
Aromatic Ring Substitution Add electron-withdrawing or -donating groups (e.g., F, Cl, OCH₃) to the phenyl ring.Enhance target affinity and selectivity; alter electronic properties.Increased target-specific activity and reduced off-target effects.
Catechol Bioisosteric Replacement Replace catechol with groups like 3-hydroxy-4-pyridinone or thiazole. nih.govnih.govImprove metabolic stability and reduce potential for reactive quinone formation.Better drug-like properties and an improved safety profile.

Integration of Multi-Omics Data for Systems-Level Understanding

To achieve a holistic understanding of the biological impact of (S)-2-(3,4-Dihydroxyphenyl)valeramide, future research should integrate multi-omics data. nih.govnih.gov This systems biology approach involves analyzing the global changes in a biological system—such as a cell line or animal model—following treatment with the compound. By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive picture of the compound's effects. mdpi.com

For instance, transcriptomics (RNA-seq) can reveal which genes are up- or down-regulated, pointing to the cellular pathways being modulated. Proteomics can identify changes in protein expression and post-translational modifications, offering insights closer to the functional output. researchgate.net Metabolomics can measure shifts in small molecule metabolites, providing a real-time snapshot of the cell's physiological state.

Integrating these datasets can help to:

Uncover novel mechanisms of action by identifying unexpected pathway perturbations. elifesciences.org

Identify biomarkers that predict the response to the compound.

Build predictive models of the compound's effects that are mechanistically interpretable. researchgate.net

This approach moves beyond a single-target perspective to reveal the complex interplay of molecules within the cellular network, providing a deeper, systems-level understanding of the compound's pharmacology. nih.govmdpi.com

Omics TechnologyData GeneratedPotential Insights for (S)-2-(3,4-Dihydroxyphenyl)valeramide
Transcriptomics (RNA-seq) Changes in gene expression (mRNA levels).Identification of signaling pathways and transcription factors affected by the compound.
Proteomics Changes in protein abundance and post-translational modifications.Revelation of direct and downstream protein targets and their functional states.
Metabolomics Changes in the levels of endogenous small molecules (metabolites).Understanding of the compound's impact on cellular metabolism and bioenergetics.
Integrated Multi-Omics A comprehensive network view of molecular changes. mdpi.comA holistic model of the compound's mechanism of action, from gene to function.

Q & A

Q. What are the primary synthetic routes for producing enantiomerically pure (S)-2-(3,4-Dihydroxyphenyl)valeramide, and what analytical methods validate its purity?

Methodological Answer: Enantioselective synthesis typically involves chiral catalysts or resolution techniques. For example, coupling 3,4-dihydroxyphenyl precursors with valeric acid derivatives via amidation, followed by chiral chromatography (e.g., HPLC with a chiral stationary phase) to isolate the (S)-enantiomer. Purity validation requires ¹H/¹³C NMR (to confirm stereochemistry), mass spectrometry (for molecular weight verification), and polarimetry (to measure optical rotation) . Impurity profiling via HPLC-UV/FLD ensures <1% residual starting materials or byproducts.

Q. How can researchers mitigate oxidative degradation of the catechol moiety in 2-(3,4-Dihydroxyphenyl)valeramide during storage or experimental use?

Methodological Answer: The catechol group is prone to oxidation under ambient conditions. Stabilization strategies include:

  • Storing the compound in argon-purged, amber vials at −20°C.
  • Adding antioxidants like ascorbic acid (0.1–1 mM) to aqueous solutions.
  • Using chelation agents (e.g., EDTA) to sequester trace metal ions that catalyze oxidation .
    Regular HPLC-MS monitoring of degradation products (e.g., quinone derivatives) is critical for quality control.

Advanced Research Questions

Q. What experimental designs are optimal for assessing the compound’s interaction with catechol-O-methyltransferase (COMT), and how can contradictory kinetic data be resolved?

Methodological Answer: In vitro assays using recombinant COMT and a radiolabeled methyl donor (³H-SAM) are standard. Key steps:

  • Enzyme kinetics : Measure IC₅₀ values under varying pH (6.0–8.0) and Mg²⁺ concentrations (1–5 mM).
  • Competitive inhibition assays : Compare with known COMT inhibitors (e.g., entacapone).
    Contradictory data may arise from differences in enzyme sources (human vs. rat COMT) or substrate concentrations. Resolve via global kinetic fitting (e.g., using GraphPad Prism) and molecular docking simulations (e.g., AutoDock Vina) to validate binding modes .

Q. How can researchers address discrepancies in reported bioavailability of (S)-2-(3,4-Dihydroxyphenyl)valeramide across in vivo models?

Methodological Answer: Bioavailability variations often stem from species-specific metabolism or formulation differences. To standardize:

  • Use isotope-labeled analogs (e.g., ¹³C or deuterated derivatives) for precise pharmacokinetic tracking via LC-MS/MS .
  • Conduct crossover studies comparing oral vs. intravenous administration in the same model (e.g., Sprague-Dawley rats).
  • Analyze metabolites in plasma/urine using untargeted metabolomics (UHPLC-QTOF-MS) to identify species-specific glucuronidation/sulfation pathways .

Q. What strategies are recommended for elucidating the compound’s neuroprotective mechanisms in oxidative stress models, given conflicting ROS scavenging data?

Methodological Answer: Conflicting ROS data may reflect assay interference (e.g., autofluorescence in DCFH-DA assays). Alternative approaches:

  • Electron paramagnetic resonance (EPR) to directly quantify radical scavenging (e.g., hydroxyl radicals).
  • Transcriptomic profiling (RNA-seq) of Nrf2/ARE pathway activation in neuronal cell lines (e.g., SH-SY5Y).
  • CRISPR knockouts of antioxidant genes (e.g., SOD1) to isolate the compound’s mechanistic role .

Data Analysis and Reproducibility

Q. How should researchers statistically analyze dose-response data for 2-(3,4-Dihydroxyphenyl)valeramide in preclinical toxicity studies?

Methodological Answer: Use nonlinear regression models (e.g., log[inhibitor] vs. normalized response in GraphPad) to calculate LD₅₀/NOAEL. Include mixed-effects models to account for inter-animal variability. Reproducibility requires:

  • ≥3 biological replicates per dose.
  • Blinded histopathological assessments by multiple evaluators.
  • Public deposition of raw data (e.g., Zenodo) for meta-analysis .

Q. What validation protocols are essential when reporting this compound as a biomarker for neurodegenerative diseases?

Methodological Answer: Follow MIAME/MIMETICS guidelines for biomarker validation:

  • Multi-cohort validation : Test in independent patient cohorts (e.g., Alzheimer’s vs. Parkinson’s).
  • ROC curve analysis to assess sensitivity/specificity.
  • Stable isotope dilution assays (SIDA) for absolute quantification in CSF/plasma .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.